1-(3-Ethylpentyl)pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethylpentyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-9(4-2)5-6-14-8-10(7-13-14)11(12)15/h7-9H,3-6H2,1-2H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKQPPDOBOKFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCN1C=C(C=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Pyrazole 4 Carboxamide Architectures
Reactivity of the Pyrazole (B372694) Ring System and its Substituents
The pyrazole ring can undergo various chemical transformations:
Protonation and Deprotonation: The nitrogen atoms are the primary sites for acid-base reactions. In acidic media, the pyridine-like nitrogen is readily protonated. nih.gov This can influence subsequent reactions by altering the electron density of the ring system.
N-Alkylation/N-Arylation: The pyrrole-like nitrogen (N1) is a common site for substitution reactions. In the case of 1-(3-Ethylpentyl)pyrazole-4-carboxamide , this position is occupied by the 3-ethylpentyl group.
Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, typically at the C4 position, unless it is already substituted. When the C4 position is occupied, as in the case of pyrazole-4-carboxamides, electrophilic substitution may be directed to other available positions, though it is less favorable.
Ring Expansion: Under certain conditions, such as in reactions with diazocarbonyl compounds catalyzed by Rhodium(II), pyrazoles can undergo ring expansion to form 1,2-dihydropyrimidines. acs.org Vapour phase reactions with carbon tetrachloride have also been shown to induce ring expansion. pjsir.org
Cyclocondensation Reactions: Functionalized pyrazoles, particularly those with amino groups, are valuable precursors for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it
The substituents on the pyrazole ring play a critical role in directing its reactivity. The 1-(3-Ethylpentyl) group in the target molecule is an electron-donating alkyl group. Electron-donating groups are known to increase the basicity of the pyrazole ring. nih.gov
Modifications at the Carboxamide Functionality
The carboxamide group at the C4 position is a key functional handle for derivatization, significantly influencing the biological activity of many pyrazole-4-carboxamide compounds. nih.govresearchgate.net This group can be modified through several synthetic routes:
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This pyrazole-4-carboxylic acid intermediate is a versatile synthon for further modifications. nih.gov
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂). nih.gov This intermediate readily reacts with various nucleophiles.
Amide Coupling: The acid chloride can be reacted with a wide range of amines or sulfonamides to generate novel amide derivatives. nih.gov This is a common strategy for building molecular diversity and tuning biological activity. For instance, new pyrazole-carboxamides bearing sulfonamide moieties have been synthesized and shown to be potent carbonic anhydrase inhibitors. nih.gov
Formation of Thioureas: The carboxamide functionality can be transformed into acyl thioureas, which have shown promising antifungal activities. researchgate.net
Synthesis of Oxime Ethers/Esters: Novel pyrazole-4-carboxamides bearing oxime ether or ester groups have been designed and synthesized, demonstrating significant potential as succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov
These modifications highlight the importance of the carboxamide moiety as a versatile anchor point for creating extensive libraries of derivatives with tailored properties.
| Starting Moiety | Reagent/Condition | Resulting Functional Group | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamide | Acid/Base Hydrolysis | Pyrazole-4-carboxylic acid | nih.gov |
| Pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Pyrazole-4-carbonyl chloride | nih.gov |
| Pyrazole-4-carbonyl chloride | Various Amines/Sulfonamides | Novel Pyrazole-4-carboxamides | nih.gov |
| Carboxamide Group | - | Acyl Thiourea | researchgate.net |
| Carboxamide Group | - | Oxime Ether/Ester | nih.gov |
Substituent Effects on Reactivity at Different Positions of the Pyrazole Ring
Electronic Effects:
N1-Position: The substituent at the N1 position significantly influences the electronic nature of the ring. In This compound , the 3-ethylpentyl group is an electron-donating alkyl group. Electron-donating groups at N1 generally increase the electron density of the ring, enhancing the basicity of the N2 nitrogen. nih.gov
C3-Position: Electron-donating groups (e.g., -CH₃, -NH₂) at the C3 position also increase the basicity of the pyrazole ring. nih.gov Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the ring's basicity by increasing the acidity of the N-H proton in unsubstituted pyrazoles. nih.gov In many commercial fungicides, the C3 position is often substituted with a difluoromethyl or trifluoromethyl group. researchgate.net
C5-Position: Similar to the C3 position, substituents at C5 influence the electronic properties of the ring. The nature of the substituent, whether electron-donating or electron-withdrawing, will modulate the acidity and basicity of the pyrazole core. nih.gov
Steric Effects:
The size and bulkiness of substituents can dictate the regioselectivity of reactions and influence binding affinities to biological targets. nih.gov For example, the introduction of bulky groups can hinder the approach of reagents to certain positions on the ring. nih.gov
In studies on the binding of pyrazole derivatives to cytochrome P450 enzymes, the size of substituents on the pyrazole ring was found to play a crucial role. While a methyl group at the C3 or C4 position improved binding, a larger phenyl group at C3 led to steric clashes that did not increase affinity relative to the unsubstituted pyrazole. nih.gov
The interplay of these electronic and steric factors is crucial for the rational design of new pyrazole-4-carboxamide derivatives with desired chemical and biological properties.
| Position | Substituent Type | Effect on Ring Basicity | Effect on Reactivity | Reference |
|---|---|---|---|---|
| N1, C3, C5 | Electron-Donating (e.g., -CH₃, alkyl) | Increase | Augments reactivity of the annular nitrogen. | nih.gov |
| C3, C5 | Electron-Withdrawing (e.g., -CF₃, -NO₂) | Decrease | Increases acidity of the N-H proton (in N-unsubstituted pyrazoles). | nih.gov |
| Any | Bulky Groups | Variable | Can introduce steric hindrance, affecting regiochemistry and binding. | nih.gov |
Structure Activity Relationship Sar Investigations of Pyrazole 4 Carboxamide Derivatives
Conformational Analysis and Tautomerism in Pyrazole-4-carboxamides
Pyrazoles are five-membered aromatic heterocycles that can exist in different tautomeric forms, a phenomenon that can significantly influence their chemical reactivity and biological interactions. researchgate.net In pyrazoles that are unsubstituted at the N1 position, prototropic tautomerism can occur, where a hydrogen atom shifts between the two ring nitrogen atoms. researchgate.net This results in a change in the numbering of the C3 and C5 carbons, which can alter the molecule's properties and how it interacts with biological targets. researchgate.net
The conformation of the pyrazole-4-carboxamide core and the relative orientation of its substituents are critical for biological activity. The pyrazole (B372694) ring itself is planar, but the substituents at the N1, C3, and C5 positions, as well as the carboxamide group at C4, can adopt various spatial arrangements. The planarity of the pyrazole ring allows it to participate in π–π stacking interactions with aromatic residues in a protein's active site. nih.gov The specific conformation adopted by the carboxamide side chain is also crucial, as it often engages in key hydrogen bonding interactions. nih.govacs.org
Impact of N1 Substitution, including the 3-Ethylpentyl Moiety, on Biological Efficacy
The substituent at the N1 position of the pyrazole ring plays a significant role in determining the biological efficacy of pyrazole-4-carboxamide derivatives. This position is often a key point for modification to modulate potency, selectivity, and pharmacokinetic properties.
Studies across different biological targets have shown that the nature of the N1 substituent can dramatically alter activity. For instance, in the context of kinase inhibitors, N-alkylation of pyrazoles has been shown to yield compounds with high potency. nih.gov However, these modifications can sometimes lead to issues such as high efflux rates. nih.gov In other cases, such as certain cannabinoid receptor agonists, swapping the larger indazole core for a more compact pyrazole core resulted in a significant loss of potency, indicating the importance of the bicyclic system's interactions. nih.gov To regain activity, modifications were focused on other parts of the molecule. nih.gov
The size and nature of the alkyl group at N1 are critical. Research on kinase inhibitors has suggested that N-methylpyrazole can be more optimal than pyrazoles with no substitution or those bearing larger alkyl or cycloalkyl groups. nih.gov Conversely, for other targets, larger and more complex groups are favored. For example, in a series of LIMK inhibitors, a 1-benzylpyrazolo moiety was found to be a key component for activity. acs.org
While specific data on the 1-(3-ethylpentyl) group is not extensively detailed in the provided results, the principles of N1-substitution can be inferred. The 3-ethylpentyl group is a branched, lipophilic moiety. Its size and shape would influence how the molecule fits into a binding pocket. In general, bulky alkyl groups at the N1 position can enhance binding affinity through hydrophobic interactions if the target protein has a corresponding hydrophobic pocket. The branching of the 3-ethylpentyl group may also provide a better fit or induce a more favorable conformation compared to a linear alkyl chain of similar size.
| N1-Substituent | General Impact on Efficacy | Reference |
| Unsubstituted (N-H) | Often serves as a baseline; may be less potent than substituted analogs. | nih.gov |
| Methyl | Can be optimal for certain targets like some kinases, providing a balance of potency and size. | nih.gov |
| Larger Alkyl/Cycloalkyl | Activity is target-dependent; can increase potency through hydrophobic interactions but may also lead to steric clashes or undesirable pharmacokinetic properties. | nih.gov |
| Benzyl | Shown to be crucial for high potency in specific inhibitor classes (e.g., LIMK inhibitors). | acs.org |
Influence of Substituents at Pyrazole C3 and C5 Positions on Structure-Activity Relationships
Substituents at the C3 and C5 positions of the pyrazole ring are pivotal in defining the SAR of pyrazole-4-carboxamide derivatives. These positions are often occupied by aryl, heteroaryl, or alkyl groups that can engage in various interactions within a receptor's binding site, such as hydrophobic interactions, π-stacking, and hydrogen bonding.
In many series of active compounds, aryl groups at C3 and C5 are common. For example, in a series of meprin inhibitors, 3,5-diphenylpyrazole (B73989) derivatives showed high potency. nih.gov Further exploration revealed that modifications to these phenyl rings could fine-tune activity. Similarly, research on anti-mycobacterial agents highlighted the importance of 1,3-diaryl substituted pyrazoles. researchgate.net
The electronic nature of the substituents at C3 and C5 can also influence tautomer equilibrium in N-unsubstituted pyrazoles, with electron-withdrawing groups tending to stabilize the C5-tautomer. researchgate.net The specific substitution pattern is often crucial for target-specific activity. For instance, in one study on kinase inhibitors, an unsubstituted phenyl group at the C3 position was found to be more optimal than substituted phenyl rings or other cyclic groups. nih.gov
The relative positioning of substituents is also critical. A comparison between 1-benzylpyrazolo-5-carboxamide and its 1-benzylpyrazolo-3-carboxamide regioisomer showed a clear preference for the 5-carboxamide isomer, with the 3-carboxamide analog being significantly less potent. acs.org This underscores the precise geometric requirements for effective binding.
| Position | Type of Substituent | General Impact on Efficacy | Reference |
| C3 | Unsubstituted Phenyl | Found to be optimal in certain kinase inhibitors compared to substituted phenyls. | nih.gov |
| C3/C5 | Diaryl | Often leads to high potency in various inhibitor classes (e.g., meprin, anti-mycobacterial). | nih.govresearchgate.net |
| C3/C5 | Alkyl/Cycloalkyl | Activity varies; a cyclopentyl group at C3 showed similar activity to a phenyl group in one meprin inhibitor study. | nih.gov |
| C5 | Amide Moiety | An amide at C5 was found to be indispensable for LIMK1/2 inhibitory activity. | acs.org |
Role of the Carboxamide Group in Biological Interactions
The carboxamide group at the C4 position is a cornerstone of the biological activity of this class of compounds. researchgate.net It frequently acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of the target protein. nih.govacs.org The amide's ability to form these strong, directional interactions is often essential for high-affinity binding.
For example, in succinate (B1194679) dehydrogenase inhibitors (SDHIs), the carboxamide group is a key active group. researchgate.net Molecular docking studies of some pyrazole-4-carboxamide fungicides have shown that the carboxamide moiety forms crucial hydrogen bonds with key amino acid residues, such as tryptophan, in the enzyme's active site. researchgate.netnih.gov Similarly, for LIMK inhibitors, the primary amide was shown to make important hydrogen bond interactions, and its methylation led to significantly weaker inhibitors. acs.org
The group attached to the carboxamide nitrogen also plays a critical role in modulating activity. This part of the molecule often extends into a solvent-exposed region or a specific sub-pocket of the binding site. nih.gov In the development of cannabinoid receptor agonists, it was found that the carboxamide group could tolerate a wide variety of substituents, which strongly influenced potency. nih.gov The introduction of an α,α-dimethylbenzyl group on the amide was found to be important for good potency. nih.gov This highlights that the carboxamide linker serves to optimally position a larger substituent for additional beneficial interactions.
Pharmacophore Identification for Pyrazole-4-carboxamide Activity
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazole-4-carboxamide derivatives, several key features consistently emerge as being critical.
Based on the SAR data, a general pharmacophore model for pyrazole-4-carboxamide activity would likely include:
A central heterocyclic core (the pyrazole ring): This acts as a scaffold, correctly orienting the other pharmacophoric features. It can also participate in π-π stacking interactions. nih.gov
A hydrogen bond donor/acceptor feature: This is represented by the C4-carboxamide group, which is crucial for anchoring the ligand in the active site. nih.govacs.org
One or more hydrophobic/aromatic features: These are provided by the substituents at the N1, C3, and C5 positions. The specific location and nature of these groups are critical for fitting into corresponding hydrophobic pockets in the target protein. nih.govnih.govnih.govresearchgate.net
A specific vector for the N1-substituent: The group at N1 often points towards a particular region of the binding site, and its size and shape are key for optimizing interactions. nih.gov
Defined spatial relationships: The relative orientation of the substituents on the pyrazole ring and the carboxamide group is critical. As seen in the preference for 5-carboxamide over 3-carboxamide isomers, the precise geometry is a key determinant of activity. acs.org
Molecular docking and 3D-QSAR studies are instrumental in refining these pharmacophore models for specific targets, helping to rationalize observed SAR and guide the design of new, more potent and selective molecules. researchgate.netjuniperpublishers.comnih.gov
Computational Chemistry and in Silico Studies of Pyrazole 4 Carboxamide Analogs
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyrazole-4-carboxamide derivatives. These studies provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and intermolecular interactions. researchgate.net
Research on pyrazole (B372694) derivatives has utilized DFT to study their molecular geometry and electronic properties. researchgate.net For instance, calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. The molecular electrostatic potential (MESP) surface, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of the molecule. researchgate.net These sites are indicative of where the molecule is likely to engage in electrophilic and nucleophilic interactions, respectively.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For pyrazole-4-carboxamide analogs, this information can be used to predict their stability and potential reactivity in biological systems. researchgate.net
Table 1: Representative Quantum Chemical Properties of a Substituted Pyrazole Analog (Note: This table is illustrative, based on general findings for pyrazole derivatives, as specific data for 1-(3-Ethylpentyl)pyrazole-4-carboxamide was not found.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.7 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.8 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov For pyrazole-4-carboxamide analogs, docking studies have been crucial in identifying potential protein targets and elucidating their binding modes. nih.govnih.gov
Numerous studies have employed molecular docking to investigate the interaction of pyrazole-4-carboxamide derivatives with various enzymes, including kinases and succinate (B1194679) dehydrogenase. nih.govresearchgate.netacs.org For example, in the context of anticancer research, pyrazole-4-carboxamide analogs have been docked into the ATP-binding site of kinases like Aurora A and B. nih.govtandfonline.com These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
In a typical docking study, the pyrazole core and the carboxamide group often participate in crucial hydrogen bonding interactions with the protein's backbone or key amino acid residues. nih.govnih.gov The substituents on the pyrazole ring and the amide nitrogen, such as the 3-ethylpentyl group in this compound, typically occupy hydrophobic pockets within the binding site. nih.gov The specific nature and geometry of these interactions determine the binding affinity and selectivity of the compound.
For instance, docking studies on pyrazole-4-carboxamide derivatives as succinate dehydrogenase inhibitors (SDHIs) have shown that the carboxamide moiety can form hydrogen bonds with key residues like tryptophan, while the pyrazole ring and its N-substituent fit into a hydrophobic cavity. researchgate.netacs.org The binding energy, calculated by the docking software, provides an estimate of the ligand's affinity for the target. Compounds with lower binding energies are predicted to be more potent inhibitors. nih.gov
Table 2: Illustrative Molecular Docking Results for a Pyrazole-4-carboxamide Analog with a Kinase Target (Note: This table is a generalized representation based on published studies of similar compounds.)
| Parameter | Result | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |
| Key H-bond Interactions | Amide NH with Ala807; Pyrazole N with Cys133 | Crucial for anchoring the ligand in the binding site |
| Key Hydrophobic Interactions | Alkyl chain with Val, Leu, Ile residues | Contributes to binding affinity and specificity |
| Predicted Target | Aurora Kinase A | Potential for anticancer activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole-4-carboxamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. tandfonline.comnih.gov
QSAR studies have been successfully applied to various series of pyrazole-4-carboxamide derivatives to understand the structural requirements for their biological activities, such as anticancer and antifungal effects. researchgate.nettandfonline.com These studies typically involve a set of compounds with known activities, for which a range of molecular descriptors are calculated. These descriptors can be 2D (e.g., topological indices, atom counts) or 3D (e.g., steric, electronic fields). tandfonline.comnih.gov
For example, a 2D-QSAR study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents identified that descriptors related to the number of double bonds and the presence of specific atoms at certain positions were important for activity. tandfonline.com The resulting QSAR model, expressed as a mathematical equation, can then be used to predict the anticancer activity of new derivatives based on their structural features. tandfonline.com The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). tandfonline.com
In another study, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for pyrazole derivatives as kinase inhibitors. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov Such insights are invaluable for rational drug design, allowing medicinal chemists to modify the lead structure to enhance its biological activity. nih.govnih.gov
Table 3: Key Parameters in a Representative 2D-QSAR Model for Pyrazole-4-carboxamide Analogs (Note: This table is a composite based on typical QSAR studies.)
| Parameter | Value | Description |
| r² (Coefficient of determination) | 0.85 | Indicates a good correlation between descriptors and activity for the training set. |
| q² (Cross-validated r²) | 0.75 | Measures the internal predictive ability of the model. |
| pred_r² (External validation) | 0.79 | Measures the predictive ability of the model for an external test set. |
| Significant Descriptor 1 | T_T_Cl_1 | Number of double bonds separated from a chlorine atom by a single bond distance. tandfonline.com |
| Significant Descriptor 2 | SaaCH count | Sum of E-state values for all sp2 hybridized C-H bonds. |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. bgu.ac.il While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov This information is crucial for a more accurate prediction of binding affinity and for understanding the mechanism of action. nih.gov
MD simulations have been used to study the stability of complexes formed between pyrazole-4-carboxamide analogs and their target proteins, such as carbonic anhydrase and various kinases. nih.govnih.govnih.gov A typical MD simulation involves placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a certain period, often in the nanosecond to microsecond range. nih.govnih.gov
The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. mdpi.com A stable complex will show a low and converging RMSD value over the simulation time. nih.gov Another important analysis is the root-mean-square fluctuation (RMSF), which identifies the flexible and rigid regions of the protein. mdpi.com
Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. nih.gov The persistence of key hydrogen bonds identified in docking studies can be monitored to confirm their importance for binding. nih.gov By calculating the binding free energy from the MD trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), a more accurate estimation of the binding affinity can be obtained compared to docking scores alone. nih.gov
Table 4: Representative Output from an MD Simulation of a Pyrazole-4-carboxamide-Protein Complex (Note: This is a generalized table based on typical MD simulation results.)
| Analysis | Result | Interpretation |
| Ligand RMSD | Converged at ~2 Å | The ligand remains stably bound in the active site. |
| Protein Backbone RMSD | Converged at ~2.5 Å | The overall protein structure is stable during the simulation. |
| Hydrogen Bond Occupancy | > 80% for key H-bonds | Key hydrogen bonds are maintained throughout the simulation, indicating their importance. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Strong and favorable binding affinity. |
In Silico ADMET Prediction for Compound Profile Assessment
In addition to predicting biological activity, computational methods are widely used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govsemanticscholar.orgnih.gov Early prediction of these properties is crucial to reduce the attrition rate of compounds in later stages of drug development. nih.gov For pyrazole-4-carboxamide analogs, in silico ADMET prediction can provide a comprehensive profile of their drug-likeness. nih.govnih.gov
Various computational models, often based on large datasets of experimental data, are available to predict a wide range of ADMET properties. nih.govsemanticscholar.org These properties include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities like mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). nih.govnih.gov
For example, the Lipinski's Rule of Five is a commonly used filter to assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net While not a strict rule, it provides a useful guideline for oral bioavailability.
Studies on various pyrazole derivatives have utilized in silico tools to predict their ADMET profiles. nih.govsemanticscholar.orgnih.gov These predictions can help in identifying potential liabilities of a compound, such as poor absorption or potential for drug-drug interactions. For instance, predictions might suggest that a particular analog is likely to be a substrate or inhibitor of a specific CYP enzyme, which could affect its metabolism and the metabolism of other co-administered drugs. nih.gov Based on these predictions, modifications can be made to the chemical structure to improve the ADMET profile. nih.gov
Table 5: Illustrative In Silico ADMET Prediction for a Pyrazole-4-carboxamide Analog (Note: This table presents a typical ADMET profile generated by predictive software.)
| ADMET Property | Predicted Value/Classification | Implication |
| Aqueous Solubility | Moderately soluble | Acceptable for potential formulation. |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |
| hERG Inhibition | Low risk | Lower potential for cardiotoxicity. |
Biological Activity and Molecular Mechanisms of Pyrazole 4 Carboxamide Derivatives
Antifungal Activities and Succinate (B1194679) Dehydrogenase Inhibition Mechanisms
A significant number of pyrazole-4-carboxamide derivatives function as highly effective fungicides by targeting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. acs.org Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal pathogen. acs.org This mechanism of action has led to the commercialization of numerous SDHI fungicides for crop protection. acs.org
Researchers have extensively explored this class, leading to the discovery of novel compounds with potent activity. For instance, a series of derivatives bearing an ether group were synthesized and tested against various plant fungi. nih.govresearchgate.net Compounds 7d and 12b from this series showed outstanding activity against Rhizoctonia solani, with an EC₅₀ value of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) (EC₅₀ = 0.741 μg/mL) and fluxapyroxad (B1673505) (EC₅₀ = 0.103 μg/mL). researchgate.netresearchgate.net Further enzymatic assays revealed that compound 7d is a potent SDH inhibitor, with an IC₅₀ value of 3.293 μM, approximately twice as effective as boscalid (IC₅₀ = 7.507 μM). nih.govresearchgate.net Scanning electron microscopy confirmed that these compounds cause significant damage to the hyphal structure of R. solani. nih.govresearchgate.net
In another study focusing on derivatives containing an oxime ether group, compound 5e emerged as a powerful agent against R. solani, with an EC₅₀ of 0.039 μg/mL. This potency was about 20 times greater than boscalid and 4 times greater than fluxapyroxad. nih.gov Similarly, pyrazole-4-carboxamide thiazole (B1198619) derivatives have been developed, with compound 6i showing strong antifungal activity against Valsa mali (EC₅₀ = 1.77 mg/L), outperforming boscalid (EC₅₀ = 9.19 mg/L). nih.gov Molecular docking studies suggest these compounds bind effectively within the active site of SDH, often forming hydrogen bonds with key amino acid residues like TRP173 and TYR58, similar to existing SDHI fungicides. researchgate.netnih.gov
Table 1: Antifungal Activity of Selected Pyrazole-4-carboxamide Derivatives
| Compound | Target Fungus | Potency (EC₅₀/IC₅₀) | Reference Fungicide | Source |
|---|---|---|---|---|
| 7d | Rhizoctonia solani | IC₅₀ = 3.293 μM | Boscalid (IC₅₀ = 7.507 μM) | nih.govresearchgate.net |
| 12b | Rhizoctonia solani | EC₅₀ = 0.046 μg/mL | Boscalid (EC₅₀ = 0.741 μg/mL) | researchgate.netresearchgate.net |
| 5e | Rhizoctonia solani | EC₅₀ = 0.039 μg/mL | Boscalid (EC₅₀ = 0.799 μg/mL) | nih.gov |
| 6i | Valsa mali | EC₅₀ = 1.77 mg/L | Boscalid (EC₅₀ = 9.19 mg/L) | nih.gov |
| E1 | Rhizoctonia solani | IC₅₀ = 3.3 μM | Boscalid (IC₅₀ = 7.9 μM) | acs.org |
Anticancer Activities and Kinase Inhibition Pathways (e.g., Aurora Kinases, MEK)
The pyrazole (B372694) scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. nih.gov Pyrazole-4-carboxamide derivatives, in particular, have been developed as potent inhibitors of various kinases that are crucial for cancer cell proliferation, survival, and division. nih.govmdpi.com
Aurora kinases A and B, which are essential regulators of mitosis, are key targets. nih.gov Their abnormal expression can lead to chromosomal instability, a hallmark of cancer. nih.gov A novel pyrazole-4-carboxamide analogue, compound 6k , has demonstrated high cytotoxicity against HeLa and HepG2 cancer cells, with IC₅₀ values of 0.43 μM and 0.67 μM, respectively. nih.gov It selectively inhibits Aurora kinases A and B with IC₅₀ values of 16.3 nM and 20.2 nM. nih.gov This inhibition disrupts cell division, leading to apoptosis. nih.gov
Other kinase pathways are also targeted. One study identified compound 43 , a pyrazole carbaldehyde derivative, as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 μM). nih.gov Multi-targeted kinase inhibitors containing the pyrazole core, such as crizotinib (B193316) and merestinib, are in clinical trials, targeting pathways involving VEGFR, PDGFR, and KIT to block both angiogenesis and cell proliferation. nih.gov QSAR studies have also been employed to design and optimize triphenyl-1H-pyrazole-4-carboxamide derivatives as specific Aurora A kinase inhibitors, providing structural insights for developing novel anticancer agents. tandfonline.com
Table 2: Anticancer Activity of Selected Pyrazole Derivatives via Kinase Inhibition
| Compound/Drug | Target Kinase(s) | Cancer Cell Line | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| 6k | Aurora Kinase A | HeLa, HepG2 | 16.3 nM (enzyme), 0.43 μM (HeLa) | nih.gov |
| 6k | Aurora Kinase B | HeLa, HepG2 | 20.2 nM (enzyme), 0.67 μM (HepG2) | nih.gov |
| 43 | PI3 Kinase | MCF7 (Breast) | 0.25 μM | nih.gov |
| 29 | CDK2 (inhibition) | HepG2 (Liver) | 10.05 µM | nih.gov |
| Crizotinib | c-Met, ALK | Non-small cell lung carcinoma | (Marketed Drug) | nih.govnih.gov |
Antimicrobial Activities (e.g., Biofilm Formation Reduction, Antibacterial Mechanisms)
Beyond their antifungal roles, pyrazole-4-carboxamide derivatives exhibit significant activity against a range of bacteria, including the ability to inhibit biofilm formation, a key virulence factor that contributes to antibiotic resistance. nih.govresearchgate.net
A study investigating N-phenyl-1H-pyrazole-4-carboxamide derivatives found that they were capable of reducing biofilm formation in several Staphylococcus aureus strains. nih.govresearchgate.net Among the tested compounds, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide (14) was the most effective inhibitor, with IC₅₀ values ranging from 2.3 to 32 μM against three different S. aureus strains. nih.govresearchgate.net This compound also demonstrated a protective effect in an in vivo model using Galleria mellonella larvae infected with S. aureus, highlighting its potential as a new anti-virulence agent. nih.govresearchgate.net
Other studies have synthesized novel series of pyrazole-4-carboxamides and tested them against both Gram-positive and Gram-negative bacteria. japsonline.comasianpubs.org Compounds 5i , 5k , 6a , 6f , and 6g showed potent activity against pathogens such as S. aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. japsonline.comasianpubs.org Research has also shown that pyrazole derivatives can be effective against Salmonella spp. researchgate.net Two 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives were found to prevent biofilm formation, with one bromophenyl-substituted compound reducing biofilm cell counts by up to 5.2 log10. researchgate.net This activity is partly attributed to halogenated substituents, which can alter interactions with the bacterial surface and enhance penetration. researchgate.net
Table 3: Antimicrobial and Antibiofilm Activity of Selected Pyrazole Derivatives
| Compound | Target Organism | Activity | Potency (IC₅₀ / Effect) | Source |
|---|---|---|---|---|
| 14 | Staphylococcus aureus | Biofilm Inhibition | IC₅₀ = 2.3 - 32 μM | nih.govresearchgate.net |
| 5i | S. aureus, B. subtilis | Antibacterial | Good zone of inhibition | japsonline.com |
| 5k | P. aeruginosa, E. coli | Antibacterial | Good zone of inhibition | japsonline.com |
| Bromophenyl-substituted pyrazole | Salmonella spp. | Biofilm Reduction | Up to 5.2 log10 reduction | researchgate.net |
Anthelmintic Activity and Parasite Target Modulation
The development of resistance to existing anthelmintics necessitates the discovery of new chemical classes to control parasitic nematodes. Pyrazole carboxamides have emerged as a promising scaffold for this purpose. Phenotypic screening of compound libraries against Haemonchus contortus, a highly pathogenic parasite of ruminants, identified several active pyrazole-5-carboxamide derivatives. mmv.orgnih.gov
In one study, 55 different pyrazole-5-carboxamide compounds were tested, leading to the identification of two hits, a-15 and a-17 . mmv.orgnih.gov These compounds effectively inhibited the motility and development of multiple larval stages of H. contortus, with IC₅₀ values between ~3.4 and 55.6 μM. mmv.orgnih.gov Mechanistic investigation revealed that these compounds likely target the parasite's mitochondrial function, as treated larvae consumed significantly less oxygen, consistent with the inhibition of complex I in the respiratory electron transport chain. mmv.orgnih.gov
Further medicinal chemistry efforts on 1-methyl-1H-pyrazole-5-carboxamide derivatives led to even more potent compounds. nih.gov Optimization of the initial hits resulted in analogues like 10 , 17 , 20 , and 22 , which inhibited the development of the fourth larval stage of H. contortus at sub-nanomolar potencies. nih.gov These compounds also displayed high selectivity for the parasite over a human cell line. nih.gov
Other Reported Enzyme Inhibition Activities (e.g., Carbonic Anhydrase, p38MAPK, VEGFR-2)
The structural versatility of pyrazole-4-carboxamides allows them to inhibit a diverse array of enzymes beyond those already discussed. For example, novel pyrazole carboxamide derivatives have been evaluated as inhibitors of human carbonic anhydrase (CA) isozymes CA-I and CA-II, which are targets for antiglaucoma agents. nih.gov Compounds 3 and 9 from the tested series showed the highest inhibitory effects on these enzymes. nih.gov
In the context of anticancer activity, pyrazole-based derivatives have been specifically designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2). nih.gov VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels required for tumor growth. nih.gov The pyrazole template is considered a key pharmacophoric element for inhibiting both VEGFR2 and CDK-2, making these derivatives promising dual-action agents for treating cancers like liver cancer. nih.gov
Additionally, pyrazole derivatives have been shown to target other kinases involved in cell signaling, such as p38 MAP kinase (p38α) and AKT. mdpi.com A series of 1,3,4-triarylpyrazoles was screened for kinase inhibitory activity, with compound 6 showing the ability to reduce the activity of multiple protein kinases including p38α, AKT1, AKT2, BRAF, EGFR, and PDGFRβ, demonstrating its potential as a multi-targeted agent for cancer therapy. mdpi.com
Mechanistic Studies on Cellular and Molecular Targets (e.g., cell cycle arrest, apoptosis induction)
A primary mechanism by which pyrazole-4-carboxamide derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. nih.govmdpi.comnih.gov
Detailed molecular studies on the Aurora kinase inhibitor 6k revealed that it arrests the cell cycle in the G2/M phase. nih.gov This arrest is accompanied by the induction of apoptosis through the intrinsic pathway, evidenced by increased levels of key apoptotic proteins such as p53, Bax, cleaved caspase-3, and cleaved PARP. nih.gov The activation of p53, a critical tumor suppressor, is a common pathway for initiating cell-cycle arrest and apoptosis in response to cellular stress. semanticscholar.org
Other pyrazole derivatives have been shown to operate through similar mechanisms. The compound PTA-1 was found to induce apoptosis in triple-negative breast cancer cells by causing phosphatidylserine (B164497) externalization and activating caspases-3/7. mdpi.com It also arrested cells in the S and G2/M phases and was discovered to inhibit tubulin polymerization, a mechanism shared with well-known chemotherapy drugs. mdpi.com Another derivative, 3f , induced cell cycle arrest in the S phase and provoked apoptosis in MDA-MB-468 breast cancer cells, which was associated with an increase in reactive oxygen species (ROS) and caspase-3 activity. nih.gov These findings confirm that pyrazole derivatives can trigger cancer cell death through multiple, interconnected molecular pathways, making them attractive candidates for further development as therapeutic agents. nih.govmdpi.com
Advanced Research Perspectives and Future Directions
Development of Novel Pyrazole-4-carboxamide Scaffolds for Specific Biological Targets
The development of novel pyrazole-4-carboxamide scaffolds is a dynamic area of research, driven by the need for more potent and selective agents against various biological targets. A significant focus has been on designing inhibitors for enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.
One of the most well-established targets for pyrazole-4-carboxamide derivatives is succinate (B1194679) dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain of fungi. nih.govacs.orgnih.gov Researchers have synthesized numerous series of pyrazole-4-carboxamide derivatives and evaluated their efficacy as SDH inhibitors (SDHIs). nih.govresearchgate.net For instance, by employing strategies like scaffold hopping based on the structure of existing fungicides like flubeneteram, novel pyrazole-4-carboxamides bearing an ether group have been developed. nih.govacs.org Several of these compounds have demonstrated excellent in vitro antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.govacs.org Some derivatives have shown activity superior to commercial fungicides like boscalid (B143098) and fluxapyroxad (B1673505). nih.govacs.org
In the realm of oncology, pyrazole-4-carboxamide scaffolds are being investigated as inhibitors of Aurora kinases A and B , which are key regulators of cell division and are often overexpressed in cancer cells. nih.gov The abnormal expression of these kinases can lead to chromosomal instability and is linked to the progression of various tumors. nih.gov Novel pyrazole-4-carboxamide analogues have been synthesized and evaluated for their anticancer properties, with some compounds showing high cytotoxicity against cancer cell lines like HeLa and HepG2. nih.gov
Another important target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a critical role in angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Pyrazole-based compounds have been designed as VEGFR-2 inhibitors, with some derivatives showing potent inhibition of this receptor and significant cytotoxicity against prostate cancer cell lines. nih.gov
The following table summarizes the development of novel pyrazole-4-carboxamide scaffolds for specific biological targets:
| Biological Target | Therapeutic Area | Key Research Findings | Example Commercial/Investigational Compounds |
|---|---|---|---|
| Succinate Dehydrogenase (SDH) | Antifungal (Agrochemical) | Novel derivatives show superior activity against various fungal pathogens compared to existing fungicides. nih.govacs.orgnih.gov | Fluxapyroxad, Bixafen, Flutolanil nih.gov |
| Aurora Kinases A and B | Anticancer | Analogues demonstrate high cytotoxicity against cancer cell lines and selective inhibition of Aurora kinases. nih.gov | - |
| VEGFR-2 | Anticancer | Derivatives exhibit potent inhibition of VEGFR-2 and cytotoxicity against prostate cancer cells. nih.gov | Sorafenib |
Multi-target Directed Ligand Design Incorporating the Pyrazole-4-carboxamide Moiety
The complexity of diseases like cancer, which often involve multiple pathological pathways, has spurred the development of multi-target directed ligands (MTDLs). The pyrazole-4-carboxamide scaffold is well-suited for this approach due to its synthetic tractability and ability to interact with various biological targets.
In cancer research, pyrazole (B372694) derivatives have been shown to interact with multiple targets, including tubulin, EGFR, CDK, BTK, and DNA. nih.gov This multi-target activity can lead to enhanced anticancer efficacy and potentially overcome drug resistance mechanisms. For example, some pyrazole derivatives have been found to inhibit both VEGFR-2 and other tyrosine kinases, offering a broader spectrum of anticancer activity. nih.gov
The design of MTDLs often involves the strategic combination of different pharmacophores. For instance, new nilutamide-pyrazole derivatives have been synthesized to target VEGFR-2 in prostate cancer. This approach leverages the known anti-androgenic activity of nilutamide (B1683758) with the kinase-inhibiting properties of the pyrazole moiety.
The following table highlights examples of multi-target directed ligand design incorporating the pyrazole-4-carboxamide moiety:
| Target Combination | Therapeutic Area | Design Strategy | Observed Biological Effect |
|---|---|---|---|
| Aurora Kinase A and B | Anticancer | Development of a single molecule that inhibits both kinases. nih.gov | Induction of apoptosis and cell cycle arrest. nih.gov |
| VEGFR-2 and other Tyrosine Kinases | Anticancer | Design of pyrazole derivatives with broad-spectrum kinase inhibition. nih.gov | Potent anti-proliferative activity against cancer cells. nih.gov |
| Androgen Receptor and VEGFR-2 | Anticancer (Prostate) | Synthesis of nilutamide-pyrazole hybrids. | Enhanced anti-proliferative activity in prostate cancer cell lines. |
Integration of Computational and Experimental Approaches in Pyrazole-4-carboxamide Research
The synergy between computational and experimental methods has become indispensable in modern drug discovery and development, and the field of pyrazole-4-carboxamide research is no exception. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are routinely used to predict the binding modes of these compounds with their biological targets and to guide the design of new derivatives. nih.govnih.gov
For example, molecular docking studies have been instrumental in understanding how novel pyrazole-4-carboxamide derivatives interact with the active site of SDH. nih.govacs.orgnih.gov These studies have revealed key interactions, such as hydrogen bonding with specific amino acid residues, which are crucial for the inhibitory activity. nih.govacs.orgnih.gov Similarly, in the development of Aurora kinase inhibitors, docking and MD simulations have been used to validate the mechanism of action and the stability of the ligand-protein complex. nih.gov
Computational methods are also employed to predict the drug-like properties of new compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov This in silico screening helps to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.
The integration of these approaches is a cyclical process where computational predictions guide experimental work, and the experimental results, in turn, are used to refine and validate the computational models. This iterative process accelerates the discovery of new and improved pyrazole-4-carboxamide-based agents.
Exploration of New Biological Targets for Pyrazole-4-carboxamide Derivatives
While much of the research on pyrazole-4-carboxamides has focused on established targets like SDH and various kinases, there is a continuous effort to explore new biological targets for this versatile scaffold. The broad spectrum of biological activities exhibited by pyrazole derivatives suggests that they have the potential to modulate a wide range of cellular processes. nih.govnih.gov
One emerging area of interest is the targeting of protein-protein interactions, which are often dysregulated in disease states. For instance, pyrazole-containing compounds have been investigated as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key immune checkpoint in cancer. acs.org Small-molecule inhibitors of this interaction could offer a new approach to cancer immunotherapy. acs.org
Furthermore, the potential of pyrazole-carboxamides to interact with DNA is another area of active investigation. jst.go.jp Some pyrazole derivatives have been shown to bind to the minor groove of DNA, which could contribute to their antitumor activity. jst.go.jp
The exploration of new targets also extends to other therapeutic areas, such as infectious diseases. For example, pyrazole derivatives have been evaluated for their activity against various microbial pathogens.
The following table lists some of the new and emerging biological targets for pyrazole-4-carboxamide derivatives:
| New Biological Target | Potential Therapeutic Application | Rationale for Targeting |
|---|---|---|
| PD-1/PD-L1 Interaction | Cancer Immunotherapy | Inhibition of this immune checkpoint can restore anti-tumor immunity. acs.org |
| DNA | Anticancer | Interaction with DNA can lead to cell death in rapidly dividing cancer cells. jst.go.jp |
| Microbial Enzymes | Infectious Diseases | Inhibition of essential enzymes can lead to the death of pathogenic microorganisms. |
Q & A
Q. What are the standard synthetic routes for pyrazole-4-carboxamide derivatives, and how can they be adapted for 1-(3-Ethylpentyl)pyrazole-4-carboxamide?
Pyrazole-4-carboxamide derivatives are typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis and amidation. For this compound, the 3-ethylpentyl group can be introduced during the alkylation step using 3-ethylpentyl bromide or via reductive amination. Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products. Characterization via IR, NMR, and mass spectrometry is critical to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
Purity is assessed using HPLC or elemental analysis, while structural validation employs spectroscopic techniques:
- ¹H-NMR : Peaks for the pyrazole ring (δ 7.5–8.5 ppm), carboxamide NH (δ 6.5–7.5 ppm), and alkyl chain protons (δ 0.8–1.6 ppm).
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., 251.3 for C₁₂H₂₁N₃O). Cross-referencing with literature data ensures accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
Common assays include:
- Enzyme Inhibition : JAK or BTK inhibition assays using recombinant enzymes and ATP-competitive protocols.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays. Use DMSO as a solvent (≤1% v/v) to avoid solubility artifacts. Include positive controls (e.g., ruxolitinib for JAK) to benchmark activity .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
A 2³ factorial design evaluates three variables (e.g., temperature, reactant ratio, catalyst concentration) at two levels (high/low). Response surfaces identify optimal conditions:
- Factors : Reaction time (8–12 h), temperature (80–100°C), solvent (DMF vs. THF).
- Response : Yield (%) and purity (HPLC area %). Statistical tools like ANOVA determine significant interactions. For example, highlights how DOE reduced experiments by 40% while maximizing yield in pyrazole derivatives .
Q. What computational methods predict the binding affinity of this compound to JAK/STAT pathways?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK2’s ATP-binding pocket (PDB: 4U5J). Focus on hydrogen bonds with Leu932 and hydrophobic contacts with Phe995.
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns. RMSD and RMSF plots validate binding poses.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. ’s pesticide QSAR studies provide a template for correlating structure with inhibitory potency .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability, solvent effects, or impurity interference. Mitigation strategies:
- Reproducibility Checks : Replicate assays in independent labs with standardized protocols.
- Metabolite Profiling : Use LC-MS to rule out degradation products.
- Orthogonal Assays : Confirm JAK inhibition via Western blot (phospho-STAT3 levels) alongside enzymatic assays. highlights discrepancies in solubility-driven false negatives, emphasizing the need for formulation controls .
Q. What advanced spectral techniques elucidate conformational dynamics of this compound?
- Solid-State NMR : Resolve crystal packing effects on carboxamide orientation.
- X-ray Crystallography : Determine bond lengths and angles (e.g., pyrazole ring planarity).
- Dynamic HPLC : Study enantiomeric stability if chiral centers exist. and demonstrate how combined XRD and NMR resolved tautomerism in pyrazole derivatives .
Methodological Considerations
Q. How to address poor aqueous solubility during pharmacological testing?
- Amorphous Solid Dispersions : Co-precipitate with polymers (e.g., HPMCAS) via solvent evaporation.
- Cyclodextrin Complexation : Use sulfobutyl-ether-β-CD to enhance solubility.
- Prodrug Design : Introduce phosphate esters at the carboxamide group. ’s formulation of a related JAK inhibitor provides a benchmark for bioavailability enhancement .
Q. What are best practices for handling discrepancies in melting points across batches?
- DSC Analysis : Detect polymorphic transitions (e.g., Form I vs. Form II).
- Recrystallization Screening : Test solvents (ethanol/water, acetonitrile) to isolate stable polymorphs.
- Hygroscopicity Tests : Use TGA to rule out moisture absorption. ’s purity protocols for trifluoromethyl pyrazoles are applicable here .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
